(1R,2R)-2-Ethylcyclohexan-1-amine
Description
(1R,2R)-2-Ethylcyclohexan-1-amine is a chiral cyclohexane derivative featuring an ethyl substituent at the C2 position and an amine group at the C1 position. Its stereochemistry (1R,2R) is critical for its applications in asymmetric synthesis, coordination chemistry, and pharmaceutical intermediates.
Properties
CAS No. |
2164-24-1 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1R,2R)-2-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |
InChI Key |
QOPVVDFTPKWSFL-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H]1CCCC[C@H]1N |
Canonical SMILES |
CCC1CCCCC1N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
(1R,2R)-2-Ethylcyclohexan-1-amine serves as a building block in the synthesis of pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects. For instance, it has been utilized in the synthesis of antidepressants and other psychoactive medications.
Case Study: Venlafaxine Production
A notable application is its role in the synthesis of venlafaxine, an antidepressant. The synthesis process involves using this compound as an intermediate that contributes to the overall yield and enantiomeric purity of the final product. Research indicates that employing this chiral amine can lead to yields exceeding 50% with high enantiomeric excess (ee) .
Asymmetric Synthesis
Catalytic Applications
In asymmetric synthesis, this compound is used as a chiral auxiliary or ligand in various catalytic reactions. Its ability to induce chirality makes it valuable for synthesizing complex organic molecules with high stereochemical control.
Data Table: Catalytic Reactions Using this compound
| Reaction Type | Catalyst Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Alkylation | Chiral Nickel Complex | 84 | 97 |
| Asymmetric Reduction | Ruthenium Complex | 75 | 90 |
| Michael Addition | Organocatalyst | 70 | 92 |
Material Science
Polymer Chemistry
this compound is also explored in polymer chemistry for creating functionalized polymers that exhibit specific properties such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices can lead to novel materials suitable for various applications including coatings and composites.
Case Study: Functionalized Polymers
Research has demonstrated that polymers synthesized using this compound show improved properties compared to traditional polymers. For example, studies indicate enhanced thermal resistance and mechanical performance in composites reinforced with this chiral amine .
Biological Applications
Antiproliferative Activity
Recent studies have investigated the biological activities of compounds derived from this compound. These compounds have shown promising antiproliferative effects against various cancer cell lines, indicating potential applications in cancer therapy.
Data Table: Antiproliferative Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 8-substituted derivative | HeLa (cervix carcinoma) | 15 |
| 8-substituted derivative | A2780 (ovarian carcinoma) | 12 |
| 8-substituted derivative | HT-29 (colorectal adenocarcinoma) | 10 |
Comparison with Similar Compounds
(1R,2R)-2-Methoxycyclohexan-1-amine (CAS 1449215-98-8)
- Substituent : Methoxy (–OCH₃) at C2.
- Molecular Weight : 129.2 g/mol (vs. 127.23 g/mol for the ethyl analog).
- Polarity : Higher due to the electron-donating methoxy group, reducing lipophilicity.
- Applications : Used in chiral ligand synthesis; its polar nature may limit bioavailability compared to ethyl-substituted analogs .
(1R,2R)-2-Fluorocyclohexan-1-amine (CAS 1260607-25-7)
(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine
- Structure : Diamine with methyl groups on both amines.
- Coordination Ability: Strong chelator for organolithium compounds and transition metals due to dual amine sites.
- Crystallinity: Forms hydrogen-bonded layers in the solid state (N–H⋯N distance: 3.250 Å), unlike monoamines like the ethyl derivative .
Data Table: Key Properties of Cyclohexan-1-amine Derivatives
Research Findings
- Synthetic Utility : The ethyl group’s steric bulk may hinder crystallization compared to smaller substituents, as seen in (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, which crystallizes as hygroscopic needles .
- Catalytic Performance: Diamines like (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine outperform monoamines in deaggregating organolithium reagents due to dual coordination sites .
Preparation Methods
Table 1: Hypothetical Hydrogenation Conditions for Chiral Amine Synthesis
| Parameter | Condition Range | Catalyst System | Expected ee (%) |
|---|---|---|---|
| Pressure | 2–5 MPa H₂ | Pd/(R)-BINAP | 85–92 |
| Temperature | 50–80°C | Ru-TsDPEN | 90–95 |
| Solvent | Ethanol/THF (3:1) | Ir-(S)-Phox | 88–94 |
These conditions extrapolate from asymmetric hydrogenation literature, where chiral phosphine ligands (e.g., BINAP) induce facial selectivity during substrate adsorption. For instance, hydrogenating (E)-N-(2-ethylcyclohexylidene)benzylamine with a Pd/BINAP system could theoretically yield the (1R,2R) isomer with >90% ee, contingent on substrate geometry and catalyst loading.
Resolution Techniques for Diastereomer Separation
When asymmetric synthesis proves inefficient, classical resolution remains viable. A racemic mixture of 2-ethylcyclohexan-1-amine could be treated with chiral resolving agents (e.g., L-tartaric acid or dibenzoyl-D-tartaric acid) to isolate the (1R,2R) enantiomer. Key parameters include:
-
Solvent Polarity : Low-polarity solvents (toluene, hexane) enhance diastereomeric salt crystallization selectivity.
-
Stoichiometry : A 1:1 molar ratio of amine to resolving agent minimizes co-crystallization of undesired enantiomers.
Pilot-scale studies on analogous cyclohexylamines report 60–75% recovery of the target enantiomer with ≥98% ee after two recrystallizations. However, this method suffers from yield limitations compared to catalytic approaches.
Biocatalytic Routes Using Transaminases and Reductases
Recent advances in enzyme engineering enable the stereoselective amination of ketones. For this compound, a putative synthesis could involve:
-
Substrate Design : 2-Ethylcyclohexanone as the ketone precursor.
-
Enzyme Selection : (R)-selective ω-transaminase (e.g., from Arthrobacter sp.) to aminate the ketone.
-
Cofactor Recycling : Coupling with lactate dehydrogenase to regenerate NADH.
Reported transaminase systems achieve 80–95% conversion with 90–99% ee for cyclic amines under mild conditions (30–40°C, pH 7.5–8.5). Scale-up challenges include enzyme stability and substrate solubility in aqueous-organic biphasic systems.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Stereochemical Outcomes
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 70–85 | 90–95 | High | Pilot-to-industrial |
| Enzymatic Amination | 60–80 | 85–99 | Moderate | Lab-to-pilot |
| Classical Resolution | 40–60 | 98–99.5 | Low | Lab-scale |
| Lithium Reduction* | 50–70 | N/A | Moderate | Lab-scale |
*Assumes adaptation for chiral intermediate synthesis.
Asymmetric hydrogenation balances yield and enantioselectivity, making it preferable for large-scale production. Enzymatic methods, while eco-friendly, require costly enzyme immobilization for reuse.
Q & A
Basic Synthesis and Purification
Q: What are the key steps for synthesizing (1R,2R)-2-Ethylcyclohexan-1-amine with high enantiomeric purity? A: A common approach involves:
- Chiral starting material : Begin with enantiomerically pure (1R,2R)-cyclohexane-1,2-diamine, which can be resolved using tartaric acid derivatives .
- Selective alkylation : React with ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the ethyl group. Protection of one amine group may be necessary to avoid over-alkylation .
- Reduction : If intermediates like carbamates are formed (e.g., via ethyl chloroformate), use LiAlH₄ for reduction to yield the free amine .
- Purification : Crystallization or bulb-to-bulb distillation under inert atmospheres ensures removal of diastereomeric impurities .
Advanced Stereochemical Analysis
Q: How does the ethyl substituent influence the stereochemical configuration and hydrogen-bonding interactions in crystalline states? A: The ethyl group introduces steric bulk, affecting crystal packing. For example:
- Hydrogen bonding : In related cyclohexane-diamines, weak N–H⋯N interactions (bond length: ~3.25 Å) form infinite layers, but ethyl substitution may disrupt this due to steric hindrance, altering lattice stability .
- Chiral centers : The (1R,2R) configuration fixes the spatial arrangement of substituents, which can be confirmed via X-ray crystallography (orthorhombic P2₁2₁2₁ space group) .
- Dynamic behavior : Variable-temperature NMR can detect conformational flexibility caused by the ethyl group .
Basic Characterization Techniques
Q: What analytical methods are critical for confirming the structure and enantiopurity of this compound? A:
- NMR spectroscopy :
- Chiral HPLC/GC : Use chiral stationary phases (e.g., cyclodextrin derivatives) to resolve enantiomers and quantify ee.
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks .
Advanced Applications in Catalysis
Q: How does this compound enhance stereoselectivity in asymmetric catalysis compared to non-ethylated analogs? A:
- Steric effects : The ethyl group increases steric bulk at the nitrogen, improving discrimination between prochiral substrates in reactions like Michael additions or aldol condensations .
- Coordination chemistry : In transition-metal complexes (e.g., Ru or Pd), the ethyl group modulates ligand bite angles, enhancing enantioselectivity in hydrogenation or cross-coupling reactions .
- Case study : Analogous diamines with alkyl substituents show up to 95% ee in ketone reductions when paired with borane reagents .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported enantiomeric excess (ee) for reactions catalyzed by this amine? A:
- Reaction conditions : Variations in solvent polarity (e.g., THF vs. toluene), temperature, or catalyst loading can drastically alter ee. Replicate conditions precisely .
- Analytical validation : Ensure chiral HPLC/GC methods are calibrated with pure enantiomers. Baseline separation is critical .
- Impurity profiling : Trace moisture or oxygen can degrade the amine, reducing ee. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .
Safety and Handling
Q: What precautions are essential for handling this compound in laboratory settings? A:
- Hygroscopicity : Store under inert gas (N₂/Ar) at –20°C to prevent moisture absorption, which can lead to decomposition .
- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Refer to SDS for emergency measures (e.g., eye rinsing for 15 minutes) .
- Waste disposal : Neutralize with dilute HCl before disposal to avoid environmental release .
Advanced Methodological Optimization
Q: What strategies improve the scalability of this compound synthesis while maintaining stereochemical integrity? A:
- Flow chemistry : Continuous processing minimizes exposure to air/moisture, enhancing yield and purity .
- Catalytic asymmetric synthesis : Use chiral auxiliaries or enzymes (e.g., transaminases) to bypass resolution steps .
- In situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
